

sensory differentiation between (R) and (S)-gamma-Dodecalactone enantiomers

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Compound of Interest

Compound Name: *gamma-Dodecalactone*

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An Objective Comparison of (R)- and (S)-**gamma-Dodecalactone** Enantiomers for Sensory Differentiation

This guide presents a detailed comparison of the sensory attributes of the (R)- and (S)-enantiomers of **gamma-dodecalactone**, tailored for researchers, scientists, and professionals in drug development. The information is based on experimental data from sensory panel evaluations and analytical chemistry, providing a comprehensive overview of the impact of stereochemistry on olfactory perception.

Quantitative Sensory Data

The sensory characteristics of the (R)- and (S)-enantiomers of **gamma-dodecalactone** reveal significant differences in both potency and qualitative description. The primary distinction lies in their odor detection thresholds and their respective flavor profiles, as determined by sensory panels. The data below, gathered from evaluations in a dry red wine medium, highlights these disparities.

Parameter	(R)-gamma-Dodecalactone	(S)-gamma-Dodecalactone
Odor Detection Threshold	8 µg/L (or 8 ppb)[1][2][3][4][5] [6]	39 µg/L (or 39 ppb)[4][6]
Sensory Profile	Described as having a strong, fruity-sweet, and bloomy note, with aldehyde and woody aspects.[6]	Characterized by fatty-fruity and milky notes, and is noted to be less intense than the (R)-isomer.[6]
General Descriptors	Commonly associated with fruity-peach, creamy, sweet, and musky aromas.[7][8]	Often described with creamy, coconut-like, fatty, and waxy notes.[9]

Experimental Protocols

The characterization of the sensory properties of these enantiomers relies on standardized and sophisticated analytical methods to ensure accuracy and reproducibility.

Determination of Odor Detection Threshold

The odor detection thresholds for the **gamma-dodecalactone** enantiomers were established using a recognized sensory science methodology.

- Methodology: The ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," was employed. This method is a rapid and reliable way to determine the concentration at which a substance can be detected.
- Sensory Panel: The evaluation was conducted with a panel of 25 members.[1][2][3][5]
- Matrix: A "bag in a box" dry red wine was used as the medium for the sensory evaluation, providing a realistic context for flavor analysis in a complex beverage.[1][2][3][5]
- Procedure: Panelists were presented with a series of samples with increasing concentrations of the enantiomer. A forced-choice method, typically a triangle test where two samples are identical and one is different, was used. Panelists must identify the different sample. The

threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the odorant.

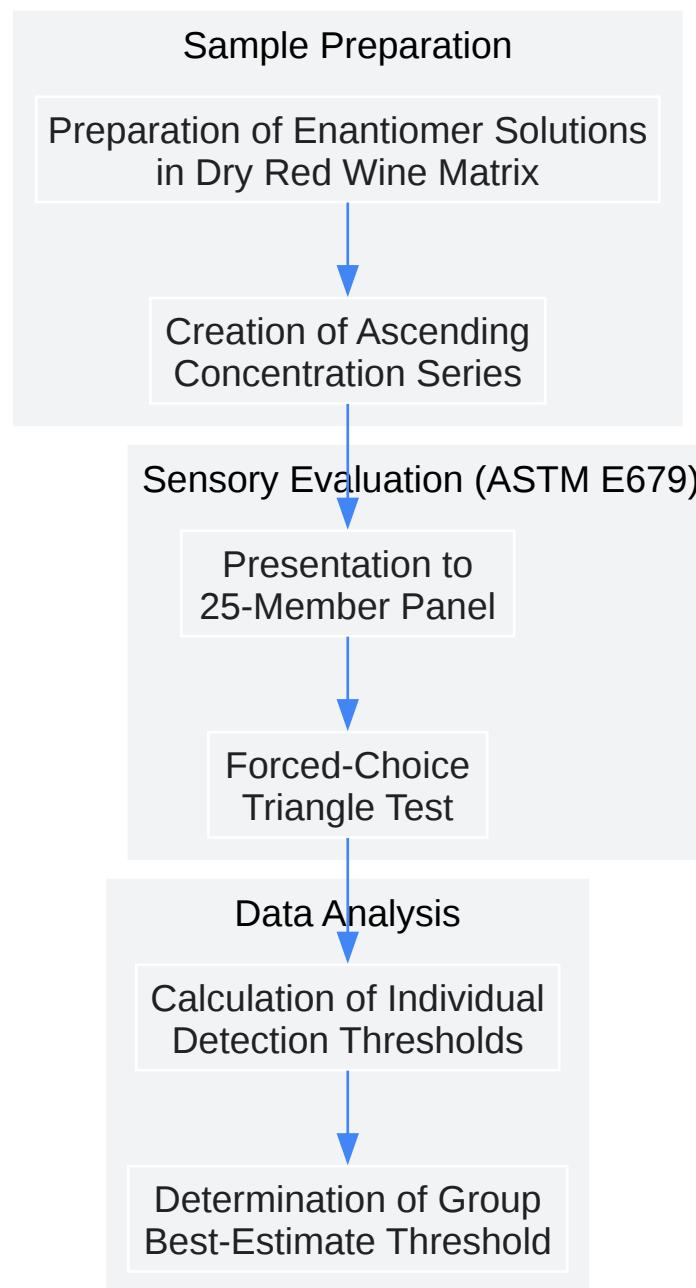
Chiral Separation and Olfactory Analysis

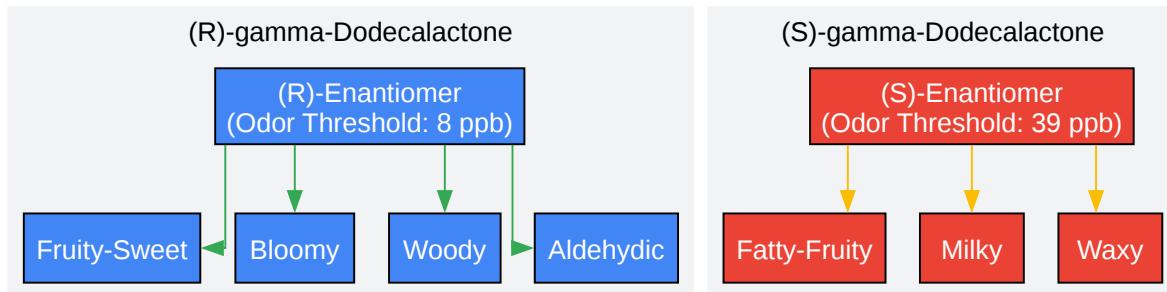
To isolate and identify the specific aroma contributions of each enantiomer, a combination of chiral gas chromatography and olfactometry is utilized.

- Chiral Gas Chromatography (GC): This technique is essential for separating the (R)- and (S)-enantiomers. A specialized GC column with a chiral stationary phase (such as Rt- β DEXcst) is used to achieve this separation.[2][3][5]
- Gas Chromatography-Olfactometry (GC-O): GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with human sensory perception.[10] The effluent from the GC column is split into two paths. One path leads to a conventional detector (like a mass spectrometer) for chemical identification, while the other is directed to an "odor port." A trained analyst sniffs the effluent from the odor port and provides a description of the aroma, its intensity, and its duration as each compound elutes from the column.[10][11] This allows for the direct correlation of a specific enantiomer with its unique sensory characteristics.

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the distinct flavor profiles of the (R)- and (S)-**gamma-dodecalactone** enantiomers.





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